Bienvenue dans la boutique en ligne BenchChem!

Antifungal agent C38

Antifungal susceptibility MIC80 Broad-spectrum activity

Antifungal agent C38 is a synthetic tetrahydro-γ-carboline derivative that emerged from a systematic SAR campaign targeting broad-spectrum antifungal activity against clinically relevant fungal pathogens including Candida albicans, Cryptococcus neoformans, and Microsporum gypseum. Unlike azole-class antifungals that act via CYP51 inhibition, C38's preliminary mechanistic evidence points to disruption of fungal cell wall synthesis, and it demonstrates a low human CYP inhibition profile (IC50 ≥ 25 μM across CYP2C19, CYP2C9, CYP3A4-M, and CYP3A4-T isoforms).

Molecular Formula C20H20ClFN2O
Molecular Weight 358.8414
Cat. No. B1192162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent C38
SynonymsAntifungal agent C38
Molecular FormulaC20H20ClFN2O
Molecular Weight358.8414
Structural Identifiers
SMILESFC1=CC2=C(N(CCCOC3=CC=C(Cl)C=C3)C4=C2CNCC4)C=C1
InChIInChI=1S/C20H20ClFN2O/c21-14-2-5-16(6-3-14)25-11-1-10-24-19-7-4-15(22)12-17(19)18-13-23-9-8-20(18)24/h2-7,12,23H,1,8-11,13H2
InChIKeyAYKQXOKTTGHBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antifungal Agent C38 – Tetrahydro-γ-carboline Lead Compound for Fluconazole-Resistant Fungal Infection Research & Procurement Specifications


Antifungal agent C38 is a synthetic tetrahydro-γ-carboline derivative that emerged from a systematic SAR campaign targeting broad-spectrum antifungal activity against clinically relevant fungal pathogens including Candida albicans, Cryptococcus neoformans, and Microsporum gypseum [1]. Unlike azole-class antifungals that act via CYP51 inhibition, C38's preliminary mechanistic evidence points to disruption of fungal cell wall synthesis, and it demonstrates a low human CYP inhibition profile (IC50 ≥ 25 μM across CYP2C19, CYP2C9, CYP3A4-M, and CYP3A4-T isoforms) [1].

Why Tetrahydro-γ-carboline Analogs Cannot Be Interchanged with Antifungal Agent C38 – Key SAR Differentiators for Informed Procurement


Within the 42-compound carboline series reported by Wang et al., MIC80 values span from >64 μg/mL to as low as 1 μg/mL depending on substitution pattern [1]. Even structurally adjacent analogs such as C37 (MIC80 = 2–16 μg/mL) and C40 (MIC80 = 4–16 μg/mL) exhibit markedly narrower and weaker antifungal spectra than C38 (MIC80 = 1–4 μg/mL across all seven tested strains) [1]. Furthermore, only C38 among the series has been profiled for fungicidal kinetics, biofilm/hyphal inhibition, fluconazole synergy, and CYP-mediated DDI liability, meaning that substituting a close analog would forfeit the very properties that define C38's scientific and translational value [1].

Antifungal Agent C38 – Head-to-Head Quantitative Evidence Versus Fluconazole, C37, and C40 for Scientific Selection


Broad-Spectrum MIC80 Potency: C38 vs. Fluconazole vs. Closest Analogs C37 and C40

C38 demonstrates MIC80 values of 1–4 μg/mL against all seven tested fungal strains in the panel, whereas fluconazole (FLC) fails against Aspergillus fumigatus (MIC80 > 64 μg/mL). Against C. neoformans, C38 (MIC80 = 1 μg/mL) is 2-fold more potent than FLC (MIC80 = 2 μg/mL); against M. gypseum, C38 (MIC80 = 1 μg/mL) is equipotent to FLC (MIC80 = 1 μg/mL). In direct comparison with the closest structural analogs, C37 loses activity against C. tropicalis (MIC80 = 16 μg/mL, 4-fold weaker than C38) and C40 loses activity against C. albicans (MIC80 = 8 μg/mL, 4-fold weaker than C38) [1].

Antifungal susceptibility MIC80 Broad-spectrum activity

Fungicidal vs. Fungistatic Mechanism: Time-Kill Kinetics of C38 Versus Fluconazole

In time-kill assays against FLC-sensitive C. albicans SC5314, C38 at 32 μg/mL reduces fungal cell density to zero after 24 h, while FLC at the same concentration (32 μg/mL) produces no significant reduction in viable cell count [1]. At 4 μg/mL, C38 already exhibits measurable fungicidal activity, whereas FLC is fungistatic at all tested concentrations [1]. Against FLC-resistant C. albicans 103 (FLC MIC80 > 64 μg/mL), C38 at 4–8 μg/mL significantly inhibits growth [1].

Fungicidal activity Time-kill assay Candida albicans

Biofilm & Hyphal Growth Inhibition: C38 Overcomes Fluconazole's Critical Gap

C38 inhibits C. albicans biofilm formation in a dose-dependent manner: >50% inhibition at 4 μg/mL and >80% inhibition at 64 μg/mL for the FLC-sensitive SC5314 strain, and >75% inhibition at 32 μg/mL for the FLC-resistant 103 strain. In contrast, FLC at 64 μg/mL shows no inhibitory effect on biofilm formation in either strain [1]. For hyphal growth, C38 at 2 μg/mL converts hyphae to pseudohyphae with shortened morphology; at ≥4 μg/mL, only unicellular budding yeast forms are observed, whereas FLC at 32 μg/mL is completely ineffective at suppressing hyphal elongation [1].

Biofilm inhibition Hyphal growth Candida albicans virulence

Synergistic Antifungal Activity with Fluconazole Against FLC-Resistant Clinical Isolates

Against four clinical FLC-resistant C. albicans isolates (FLC MIC80 > 1024 μg/mL), C38 alone exhibits consistent MIC80 values of 4 μg/mL. When combined with FLC, the MIC80 of FLC drops from >1024 μg/mL to 2 μg/mL, and C38 MIC80 drops from 4 μg/mL to 1 μg/mL, yielding a fractional inhibitory concentration index (FICI) of 0.252—well below the synergy threshold of ≤0.5 [1]. This synergy pattern is reproduced across all four tested resistant isolates [1].

Synergy FICI Fluconazole-resistant Candida

Low Cytochrome P450 Inhibition Liability: Reduced Drug-Drug Interaction Risk Compared to Azole Antifungals

C38 was profiled against four major human CYP isoforms. It exhibited weak inhibition across all tested isoforms: CYP2C19 IC50 > 25 μM, CYP2C9 IC50 > 25 μM, CYP3A4-M IC50 = 50 μM, and CYP3A4-T IC50 = 25 μM. All IC50 values fall above the 10 μM threshold for 'low' CYP inhibition potential, classifying C38 as a low-risk compound for CYP-mediated drug-drug interactions [1]. In contrast, clinically used azole antifungals such as fluconazole, voriconazole, and itraconazole are well-characterized inhibitors of CYP3A4 and CYP2C9, carrying explicit DDI warnings.

CYP inhibition Drug-drug interaction Safety pharmacology

Selective Cytotoxicity Window: WI38 Human Cell IC50 vs. Antifungal MIC80

Cytotoxicity of C38 against the WI38 human embryonic lung fibroblast cell line was assessed by the MTT assay. The IC50 value exceeded 40 μg/mL, whereas the antifungal MIC80 values range from 1 to 4 μg/mL across all tested pathogenic fungi, yielding a minimum selectivity index of ≥10 (40 μg/mL ÷ 4 μg/mL) and reaching ≥40 against the most sensitive species such as C. neoformans and M. gypseum (40 μg/mL ÷ 1 μg/mL) [1]. This selectivity window is documented in the same experimental system used for antifungal activity determination, enabling direct cross-read comparison.

Selectivity index Cytotoxicity Therapeutic window

Antifungal Agent C38 – Best-Fit Experimental Scenarios for Procurement Based on Validated Differentiation Evidence


Chemical Probe for Fluconazole-Resistant Candida albicans Biofilm & Hyphal Virulence Studies

C38 is the only compound within its carboline series that simultaneously inhibits C. albicans biofilm formation (>80% at 64 μg/mL) and blocks the yeast-to-hyphae morphological switch (complete suppression at ≥4 μg/mL)—two virulence programs that fluconazole cannot modulate [1]. Researchers studying biofilm-associated azole resistance can deploy C38 as a positive control for biofilm/hyphal disruption assays, using FLC as a negative control for these endpoints. The compound's activity against both FLC-sensitive (SC5314) and FLC-resistant (103) strains enables direct comparison of biofilm inhibitory potency across susceptible and resistant backgrounds [1].

Synergy Screening & Azole Resistance Reversal in Clinical Candida Isolates

The consistent FICI of 0.252 against four independent FLC-resistant clinical C. albicans isolates establishes C38 as a validated synergy partner for fluconazole [1]. Procurement scenarios include checkerboard synergy screening with novel azole candidates, triple-combination studies with echinocandins or polyenes, and mechanism-of-action studies investigating how cell wall synthesis inhibition restores azole susceptibility in strains with ERG11 mutations or efflux pump overexpression [1].

PK/PD Modeling and Drug-Drug Interaction Studies in Antifungal Development

C38's low CYP inhibition profile (IC50 ≥ 25 μM across CYP2C19, CYP2C9, CYP3A4-M, and CYP3A4-T) contrasts sharply with azole antifungals that carry clinically significant DDI warnings [1]. This makes C38 an ideal comparator control in experiments designed to differentiate pharmacodynamic antifungal activity from CYP-mediated pharmacokinetic interactions. Researchers can pair C38 with CYP3A4 probe substrates (e.g., midazolam, testosterone) in hepatocyte or microsome assays to benchmark DDI potential of new antifungal candidates [1].

Broad-Spectrum Antifungal Screening Panels Requiring Aspergillus fumigatus Coverage

Unlike fluconazole, which lacks activity against Aspergillus fumigatus (MIC80 > 64 μg/mL), C38 maintains activity across all seven tested fungal species including A. fumigatus (MIC80 = 4 μg/mL), C. neoformans (MIC80 = 1 μg/mL), and dermatophytes (T. rubrum MIC80 = 2 μg/mL; M. gypseum MIC80 = 1 μg/mL) [1]. Procurement for standardized CLSI-based antifungal susceptibility panels benefits from C38's ability to serve as a single reference compound with measurable potency across yeasts, molds, and dermatophytes—a feature not shared by the close structural analogs C37 and C40, which lose potency against specific species [1].

Quote Request

Request a Quote for Antifungal agent C38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.